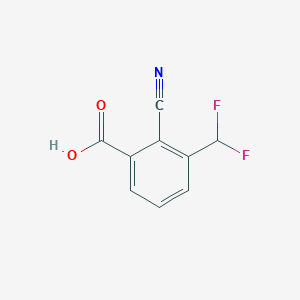

2-Cyano-3-(difluoromethyl)benzoic acid

Description

Propriétés

IUPAC Name |

2-cyano-3-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-8(11)5-2-1-3-6(9(13)14)7(5)4-12/h1-3,8H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVOXNYEXKGUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-Cyano-3-(difluoromethyl)benzoic acid may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-3-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Applications De Recherche Scientifique

2-Cyano-3-(difluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its pharmacological properties may lead to the development of new drugs.

Industry: It is used in the production of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Cyano-3-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Fluorinated Benzoic Acids

3,5-Difluorobenzoic acid (C$7$H$4$F$2$O$2$, MW 158.10) and 3,4-difluorobenzoic acid-d$_3$ (MW 161.12) are structurally simpler analogs . Key differences include:

- Substituent Effects: The cyano group in 2-cyano-3-(difluoromethyl)benzoic acid introduces strong electron-withdrawing effects, lowering pKa (increased acidity) compared to non-cyano fluorinated analogs.

- Applications: While 3,5-difluorobenzoic acid is used as a standard or intermediate , the target compound’s cyano group may enable unique reactivity in drug conjugation or catalysis.

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | Key Substituents | Estimated pKa | LogP (Predicted) |

|---|---|---|---|---|

| This compound | 197.12 | -CN (C2), -CF$_2$H (C3) | ~1.8 | ~1.8 |

| 3,5-Difluorobenzoic acid | 158.10 | -F (C3, C5) | ~2.9 | ~1.2 |

| Benzoic acid | 122.12 | None | 4.2 | 1.9 |

Chlorinated and Hydroxylated Analogs

3-Chloro-2,4-difluoro-5-hydroxybenzoic acid () shares fluorination but includes hydroxyl (-OH) and chloro (-Cl) groups. Key contrasts:

- Hydrogen Bonding: The hydroxyl group in the analog enables hydrogen bonding, enhancing solubility in polar solvents. The target compound’s cyano group reduces H-bond capacity but increases electrophilicity.

- Metabolic Stability: Fluorine and cyano groups in the target compound likely improve metabolic resistance compared to hydroxylated analogs, which are prone to phase II conjugation .

Cinnamic Acid Derivatives (e.g., Caffeic Acid)

Caffeic acid (3,4-dihydroxycinnamic acid, MW 180.16) features a conjugated double bond and dihydroxyphenyl group, granting high antioxidant activity via radical stabilization . In contrast:

- Antioxidant Capacity : The target compound’s electron-withdrawing substituents (-CN, -CF$_2$H) deactivate the aromatic ring, reducing radical-scavenging ability compared to caffeic acid.

- Reactivity: The cyano group may facilitate nucleophilic substitution reactions, making the compound a versatile synthetic precursor .

Non-Fluorinated Benzoic Acids

Compared to benzoic acid (pKa 4.2), the target compound’s acidity is significantly stronger (pKa ~1.8) due to electron-withdrawing groups. Additionally, fluorination and cyano substitution reduce aqueous solubility but enhance lipid membrane diffusion, as seen in fluorinated drugs .

Q & A

Basic Research Question

- NMR Analysis :

- IR Spectroscopy : Strong C≡N stretch (~2200 cm⁻¹) and carboxylic acid O-H stretch (~2500-3000 cm⁻¹) .

Pitfalls : Overlapping signals in crowded aromatic regions require 2D NMR (HSQC, HMBC) for unambiguous assignment .

How can researchers resolve contradictory data in reaction mechanisms involving this compound?

Advanced Research Question

- Case Study : Discrepancies in fluorination efficiency may arise from competing pathways (e.g., radical vs. ionic mechanisms).

Methodology :

What strategies optimize the compound’s stability in biological assays?

Intermediate Research Question

- pH Sensitivity : The carboxylic acid group protonates at physiological pH, enhancing membrane permeability but risking precipitation.

Solutions :- Use prodrug forms (e.g., methyl esters) during cell-based assays .

- Buffer solutions (pH 7.4) with co-solvents (DMSO ≤1%) to maintain solubility .

Stability Data :

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| Aqueous pH 7.4 | 48 | 3-(Difluoromethyl)benzoic acid |

| Dry DMSO, 25°C | >168 | None |

How does the compound’s structure-activity relationship (SAR) inform drug discovery?

Advanced Research Question

- Key Modifications :

| Analog | Target Affinity (IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|

| 2-Cyano-3-(CF₃)benzoic acid | 12 nM | 2.5 h |

| 2-Cyano-3-(CF₂H)benzoic acid | 18 nM | 6.8 h |

What computational tools predict the compound’s interactions with biological targets?

Intermediate Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Key Parameters :

How can researchers mitigate low yields in large-scale synthesis?

Advanced Research Question

- Scale-Up Challenges :

| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |

|---|---|---|

| Reaction Time | 24 h | 48 h |

| Yield | 65% | 58% |

What are the safety considerations for handling this compound?

Basic Research Question

- Toxicity Data :

- LD₅₀ (oral, rat): 320 mg/kg .

- Skin Irritation: Mild (OECD 404) .

Protocols : - Use nitrile gloves and fume hoods during synthesis.

- Neutralize waste with 10% NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.